Ethyl pyridin-2-ylcarbamate
Overview
Description
Ethyl pyridin-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group attached to the nitrogen atom of a pyridine ring, with a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pyridin-2-ylcarbamate can be synthesized through the reaction of 2-aminopyridine with ethyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Quaternization: Reaction with phenacyl bromides in acetonitrile to form 2-aryl-1-(ethoxycarbonyl)-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridine-4-ium bromides.
Aromatization: Heating the quaternized product in acetic anhydride followed by treatment with potassium carbonate to yield 2-arylimidazo[1,2-a]pyridines.
Common Reagents and Conditions:
Phenacyl Bromides: Used in the quaternization reaction.
Acetonitrile: Solvent for the quaternization reaction.
Acetic Anhydride: Used in the aromatization process.
Potassium Carbonate: Used to neutralize the reaction mixture during aromatization.
Major Products:
2-Aryl-1-(ethoxycarbonyl)-2-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridine-4-ium Bromides: Formed during quaternization.
2-Arylimidazo[1,2-a]pyridines: Formed during aromatization.
Scientific Research Applications
Ethyl pyridin-2-ylcarbamate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including biologically active compounds.
Medicinal Chemistry: Derivatives of this compound are being studied for their potential pharmacological properties, such as anxiolytic, antiulcer, and cardiotonic activities.
Material Science: Used in the development of novel materials with specific properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of ethyl pyridin-2-ylcarbamate and its derivatives involves interaction with specific molecular targets. For example, the quaternized products can undergo intramolecular cyclization to form imidazo[1,2-a]pyridine derivatives, which are known to interact with various biological receptors. These interactions can lead to a range of pharmacological effects, depending on the specific structure of the derivative .
Comparison with Similar Compounds
Ethyl pyridin-2-ylcarbamate can be compared with other carbamate compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenyl Pyridin-2-ylcarbamate: Contains a phenyl group instead of an ethyl group.
N-Substituted Carbamates: Various derivatives with different substituents on the nitrogen atom.
Uniqueness: this compound is unique due to its specific structure, which allows for the formation of imidazo[1,2-a]pyridine derivatives through quaternization and aromatization reactions. These derivatives have shown potential in various pharmacological applications, making this compound a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl N-pyridin-2-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKMGCXMJZJTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284209 | |
Record name | ethyl pyridin-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5255-67-4 | |
Record name | Ethyl N-2-pyridinylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5255-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 36241 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5255-67-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl pyridin-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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